molecular formula C23H18N2O2 B11035149 4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

Cat. No.: B11035149
M. Wt: 354.4 g/mol
InChI Key: KUGLBDPEDBPHDO-UHFFFAOYSA-N
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Description

4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by its unique fused ring structure, which includes a furan ring fused to a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as 2-aminobenzophenone and phenylacetic acid derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving consistent quality and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure and functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Mechanism of Action

The mechanism of action of 4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of amino and phenyl groups enhances its binding affinity and specificity, allowing it to exert its effects at relatively low concentrations .

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

4-amino-2,7-diphenyl-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one

InChI

InChI=1S/C23H18N2O2/c24-22-17-13-20(15-9-5-2-6-10-15)27-23(17)25-18-11-16(12-19(26)21(18)22)14-7-3-1-4-8-14/h1-10,13,16H,11-12H2,(H2,24,25)

InChI Key

KUGLBDPEDBPHDO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C3C(=C2N)C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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